二乙酰醇 D7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

生物系统中的转移和排泄

二乙酰醇作为阿司布多洛的主要代谢物,在其在生物系统中的转移和排泄过程中表现出显着的特征。值得注意的是,二乙酰醇及其母体化合物阿司布多洛以明显高于母体血浆浓度的浓度排泄到母乳中。有趣的是,二乙酰醇已在婴儿血浆中被检测到,表明这种代谢物在婴儿中积累(Mostafavi 等人,2003 年)。此外,母乳中的二乙酰醇浓度始终高于阿司布多洛,表明存在选择性排泄或转移机制(Boutroy 等人,2004 年)。

对其他药物药代动力学的影响

二乙酰醇与其他药物相互作用也提供了对其药代动力学性质的见解。例如,西咪替丁是一种已知会改变胃 pH 值的药物,与西咪替丁的联合给药不会显着影响阿司布多洛或二乙酰醇的药代动力学。这表明胃内 pH 值的变化不会显着改变二乙酰醇的吸收或代谢过程(Mostafavi 和 Foster,2003 年)。

对心血管和呼吸系统的影响

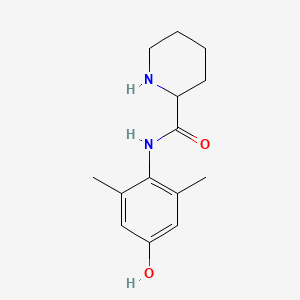

二乙酰醇与其母体药物阿司布多洛一起表现出 β 受体阻断特性。将二乙酰醇与其他 β 受体阻滞剂(如美托洛尔和普萘洛尔)进行比较的研究表明,二乙酰醇具有心脏选择性。这可以通过它显着降低运动心率以及与非选择性 β 受体阻滞剂相比对异丙肾上腺素的气道反应影响相对较小来证明(Thomas 和 Tattersfield,2004 年)。

作用机制

Mode of Action

Diacetolol D7 acts as a β-adrenoceptor antagonist , also known as a beta-blocker . It binds to β-adrenoceptors, blocking the binding of endogenous catecholamines like adrenaline and noradrenaline. This prevents the activation of these receptors, thereby inhibiting the physiological responses typically triggered by these neurotransmitters .

Biochemical Pathways

The primary biochemical pathway affected by Diacetolol D7 is the adrenergic signaling pathway . By blocking β-adrenoceptors, Diacetolol D7 inhibits the downstream effects of adrenergic signaling, such as increased heart rate and blood pressure . This can lead to a reduction in cardiac workload and oxygen demand, which is beneficial in conditions like hypertension and angina .

Pharmacokinetics

The pharmacokinetics of Diacetolol, the parent compound of Diacetolol D7, have been studied . After oral administration, Diacetolol is absorbed and undergoes first-pass metabolism. The bioavailability of Diacetolol varies with the dose, with an average oral bioavailability of 0.302±0.052 for 100 mg, 0.363±0.052 for 400 mg, and 0.426±0.068 for 800 mg . The plasma half-life of Diacetolol

属性

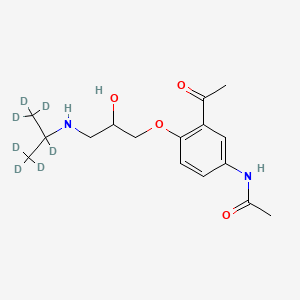

IUPAC Name |

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-SVMCCORHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacetolol D7 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)